Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC15847302
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2O3 |
|---|---|
| Molecular Weight | 283.08 g/mol |
| IUPAC Name | methyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H7BrN2O3/c1-16-10(15)7-4-12-8-3-2-6(11)5-13(8)9(7)14/h2-5H,1H3 |
| Standard InChI Key | XCCTWZQBPHSZTQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C2C=CC(=CN2C1=O)Br |
Introduction
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the pyrido[1,2-a]pyrimidine class. This compound is an ester derivative of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which is known for its potential applications in medicinal chemistry and materials science due to its unique chemical structure and reactivity.
Synthesis Methods
The synthesis of Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the esterification of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This process can be achieved using methanol in the presence of a suitable catalyst, such as sulfuric acid or an acid chloride.
Chemical Reactions and Applications
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
-
Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols.
-
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
-
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions make it a versatile intermediate in the synthesis of pharmaceuticals and materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume